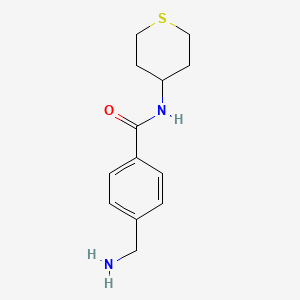

4-(aminomethyl)-N-(thian-4-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-N-(thian-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS/c14-9-10-1-3-11(4-2-10)13(16)15-12-5-7-17-8-6-12/h1-4,12H,5-9,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEWKRHRHDEKLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1NC(=O)C2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 4 Aminomethyl N Thian 4 Yl Benzamide Structure

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of a molecule provides insight into the permissible electronic transitions between molecular orbitals. For organic compounds like 4-(aminomethyl)-N-(thian-4-yl)benzamide, which contain chromophores such as the benzene (B151609) ring and the amide group, UV-Vis spectroscopy is a valuable tool.

While specific experimental data for the UV-Vis spectrum of this compound is not widely available in the public domain, the electronic transitions can be predicted based on the constituent functional groups. The benzamide (B126) moiety is expected to exhibit absorption bands characteristic of the benzene ring, typically showing a strong absorption around 200-230 nm (the E2 band) and a weaker, more structured absorption between 250-280 nm (the B band) due to π → π* transitions. The presence of the aminomethyl group, an auxochrome, attached to the benzene ring would likely cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on these absorption bands. The amide group itself has a weak n → π* transition at longer wavelengths, often submerged by the stronger π → π* absorptions. The thian-4-yl group is not expected to contribute significantly to the UV-Vis spectrum in the 200-800 nm range as it is a saturated heterocycle lacking π-electrons.

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Determination

Crystal System, Space Group, and Unit Cell Parameters

The crystal system, space group, and unit cell parameters are fundamental descriptors of the crystal lattice. These parameters define the symmetry and dimensions of the repeating unit of the crystal. For benzamide derivatives, common crystal systems include monoclinic and orthorhombic. mdpi.com For instance, a related compound, N-(3,4-methylenedioxybenzoyl) piperidine, crystallizes in the orthorhombic space group Pbca with eight molecules per unit cell. mdpi.com It is plausible that this compound could crystallize in a similar system, though the specific parameters would be unique to its crystal structure.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and not based on experimental results for the specific compound)

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Computational and Theoretical Investigations of 4 Aminomethyl N Thian 4 Yl Benzamide Molecular Behavior

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including equilibrium geometries, vibrational frequencies, and electronic properties, which are essential for understanding the intrinsic characteristics of a compound like 4-(aminomethyl)-N-(thian-4-yl)benzamide.

Geometry Optimization and Vibrational Frequency Computations

Following geometry optimization, vibrational frequency calculations are performed. These computations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. tsijournals.com For this compound, characteristic vibrational frequencies are expected for its key functional groups, including the N-H stretches of the amide and amino groups, the C=O stretch of the amide, and various vibrations associated with the benzene (B151609) ring and the thian ring. tsijournals.comresearchgate.net The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum. nih.gov

Table 1: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amine (NH₂) | Symmetric & Asymmetric Stretching | 3300-3500 |

| Amide (N-H) | Stretching | 3100-3300 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Amide C=O | Stretching | 1630-1680 |

| Benzene Ring | C=C Stretching | 1450-1600 |

| Amine (NH₂) | Scissoring | 1590-1650 |

| Thian C-S | Stretching | 600-800 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For benzamide (B126) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the amino group and the benzene ring, while the LUMO is typically distributed over the electron-deficient regions, including the carbonyl group. sci-hub.se In this compound, the distribution of these orbitals would be influenced by the interplay of the aminomethyl, benzamide, and thian moieties.

Table 2: Comparative HOMO-LUMO Energy Gaps of Benzamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzamide | -6.724 | -1.071 | 5.653 |

| Hypothetical Designed Benzamide L1 | -6.44 | -1.06 | 5.38 |

| Hypothetical Designed Benzamide L2 | -6.22 | -0.77 | 5.45 |

| Hypothetical Designed Benzamide L3 | -6.21 | -0.72 | 5.49 |

Note: Data for hypothetical benzamides are illustrative and based on typical values found in the literature. sci-hub.se

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. dergipark.org.tr

Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity, where the molecule is likely to be attacked by electrophiles. These areas are usually found around electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, blue regions represent positive electrostatic potential and are indicative of electrophilic reactivity, where the molecule is susceptible to attack by nucleophiles. These are often located around hydrogen atoms attached to electronegative atoms. Green and yellow areas represent intermediate electrostatic potentials. For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the nitrogen of the amino group, and positive potential around the amide and amino hydrogens.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar Lewis structure representation of bonds and lone pairs. uni-muenchen.dewikipedia.org This method allows for the investigation of intramolecular interactions, such as hyperconjugation, which arise from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. rsc.org

Table 3: Expected NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Type of Interaction |

| LP (N) of Amide | σ* (C-C) of Ring | Hyperconjugation |

| LP (O) of Carbonyl | σ* (N-C) of Amide | Hyperconjugation |

| σ (C-H) of Ring | σ* (C-C) of Ring | Hyperconjugation |

| LP (S) of Thian | σ* (C-C) of Thian | Hyperconjugation |

Note: LP denotes a lone pair.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, MD simulations can be used to study its conformational flexibility in an aqueous solution. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. The simulations can reveal the most populated conformations, the dynamics of intramolecular hydrogen bonds, and the interactions between the molecule and water molecules. This information is crucial for a more realistic understanding of the molecule's behavior in a biological context.

Molecular Docking Studies for Predictive Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The process involves placing the ligand in various positions and orientations within the binding site of the receptor and scoring these poses based on their binding energy. peerj.com

Derivatives of 4-(aminomethyl)benzamide (B1271630) have been investigated as potential kinase inhibitors. nih.govnih.gov The 4-(aminomethyl)benzamide fragment often acts as a flexible linker, allowing the molecule to adopt a favorable geometry for binding to the active site of kinases. nih.gov Molecular docking studies of this compound against various protein kinases could predict its binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the binding pocket. These predictions are invaluable for the rational design of more potent and selective inhibitors. researchgate.net

Table 4: Illustrative Molecular Docking Results of this compound against Selected Protein Kinases

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Abl Kinase (e.g., 3QRJ) | -8.5 | MET318, ILE360, ASP381 |

| EGFR Kinase (e.g., 2J6M) | -9.2 | MET793, LEU718, ASP855 |

| VEGFR2 Kinase (e.g., 4ASD) | -8.9 | CYS919, LEU840, ASP1046 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. unair.ac.idjppres.com For "this compound" and its analogs, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic efficacy.

A typical 3D-QSAR study involves the generation of a pharmacophore model based on a set of active compounds. nih.gov This model delineates the essential three-dimensional arrangement of chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are crucial for biological activity. nih.gov For instance, a study on aminophenyl benzamide derivatives as histone deacetylase inhibitors developed a five-point pharmacophore model which included two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov Such a model for "this compound" would highlight the critical interaction points required for its target engagement.

Once a pharmacophore model is established, a 3D-QSAR model can be constructed using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govtandfonline.com These models generate statistically significant equations that correlate the 3D fields (steric, electrostatic, hydrophobic, etc.) of the molecules with their observed biological activities. A robust QSAR model is characterized by a high correlation coefficient (r²), a high cross-validated correlation coefficient (q²), and a significant Fisher ratio (F). nih.govnih.gov For example, a 3D-QSAR model for aminophenyl benzamides showed an excellent correlation coefficient (r²) of 0.99 and a q² of 0.85, indicating high predictive power. nih.gov

The insights gleaned from QSAR contour maps can guide the rational design of new analogs. These maps visualize the regions around the molecule where modifications are likely to enhance or diminish activity. For example, a QSAR model might suggest that increasing the hydrophobicity in a particular region could lead to improved potency. nih.gov

To illustrate the potential output of a QSAR study on analogs of "this compound," the following interactive data table presents hypothetical data.

| Compound ID | Modification on Benzamide Ring | Experimental Activity (IC₅₀, µM) | Predicted Activity (pIC₅₀) | Key Contributing Descriptors |

| ATB-1 | None (Parent Compound) | 2.5 | 5.60 | Baseline |

| ATB-2 | 2-Fluoro | 1.8 | 5.74 | Electrostatic, Hydrophobic |

| ATB-3 | 3-Methoxy | 3.1 | 5.51 | Steric, Electrostatic |

| ATB-4 | 4-Chloro | 1.2 | 5.92 | Hydrophobic, Electrostatic |

| ATB-5 | 2,4-Difluoro | 0.9 | 6.05 | Electrostatic, Hydrophobic |

This table is for illustrative purposes only and does not represent actual experimental data.

Scaffold Hopping and Virtual Screening Methodologies Applied to Benzamide Derivatives

Scaffold hopping is a medicinal chemistry strategy aimed at discovering novel core structures (scaffolds) that retain the essential pharmacophoric features of a known active compound. uniroma1.itnih.gov This approach is particularly valuable for identifying new chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property positions. uniroma1.ituniroma1.it For "this compound," scaffold hopping could lead to the discovery of entirely new classes of compounds that mimic its biological activity.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. jst.go.jpnih.gov When combined with scaffold hopping, it becomes a powerful tool for drug discovery. The process often begins with the creation of a pharmacophore model based on the known active compound, in this case, "this compound." jst.go.jpnih.gov This pharmacophore is then used as a 3D query to screen virtual compound databases. nih.govacs.org

A study on novel benzamide derivatives as Hepatitis B Virus (HBV) capsid assembly modulators successfully employed a pharmacophore-based virtual screening strategy to identify a hit compound from a commercial database. jst.go.jp This hit was then structurally optimized to yield compounds with significantly improved anti-HBV activity. jst.go.jp Similarly, a virtual screening campaign for "this compound" could involve screening millions of compounds from databases like ZINC. nih.gov

The screening process typically involves multiple stages. Initially, a large number of compounds are filtered based on the pharmacophore model. acs.org The resulting hits are then subjected to molecular docking simulations to predict their binding mode and affinity to the target protein. nih.govnih.gov The top-ranked compounds from docking are then often further evaluated using more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the ligand-protein complex. tandfonline.com

The following interactive data table illustrates hypothetical results from a virtual screening campaign aimed at identifying novel scaffolds related to "this compound."

| Hit Compound ID | Scaffold Type | Pharmacophore Fit Score | Docking Score (kcal/mol) | Predicted Activity (IC₅₀, µM) |

| VS-H1 | Imidazopyridine | 4.8 | -9.2 | 3.1 |

| VS-H2 | Pyrazolopyrimidine | 4.6 | -8.8 | 4.5 |

| VS-H3 | Benzoxazine | 4.5 | -8.5 | 5.2 |

| VS-H4 | Thienopyridine | 4.3 | -8.1 | 6.8 |

| VS-H5 | Furo[2,3-b]pyridine | 4.1 | -7.9 | 8.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Through these computational methodologies, researchers can efficiently explore vast chemical spaces to design and identify novel benzamide derivatives with desired biological activities, paving the way for the development of next-generation therapeutics.

Chemical Reactivity and Derivatization Strategies for 4 Aminomethyl N Thian 4 Yl Benzamide

Chemical Transformations at the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for derivatization due to its nucleophilic character. A variety of transformations can be employed to modify this functional group, thereby altering the compound's steric and electronic properties.

Common derivatization strategies include:

N-Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, reaction with benzoyl chloride yields an N-benzoyl derivative. youtube.com This transformation introduces a new amide bond, potentially influencing the molecule's hydrogen bonding capacity.

N-Alkylation: Introduction of alkyl groups can be achieved through reductive amination with aldehydes or ketones or via nucleophilic substitution with alkyl halides. These reactions can produce secondary or tertiary amines, depending on the stoichiometry and reaction conditions.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent and base, leads to the formation of sulfonamides. This modification introduces a significantly different functional group that can act as a hydrogen bond donor and has a distinct geometric and electronic profile compared to an acylated derivative.

Derivatization for Analysis: In analytical chemistry, primary amines are often derivatized to enhance their detectability in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Reagents like dansyl chloride or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) can be used to attach a chromophore or fluorophore, facilitating quantification. nih.gov

| Reaction Type | Reagent | Resulting Functional Group | Typical Conditions |

|---|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) | Secondary Amide | Base (e.g., Triethylamine), Aprotic Solvent |

| N-Alkylation (Reductive Amination) | Acetone, NaBH₃CN | Secondary Amine (Isopropyl) | Methanol (B129727), pH ~6-7 |

| N-Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | Pyridine (B92270) or aq. NaOH |

| N-Benzoylation | Benzoyl Chloride | Secondary Amide | Aqueous base (Schotten-Baumann conditions) youtube.comnih.gov |

Regioselective Substitutions on the Benzamide (B126) Phenyl Ring

Electrophilic aromatic substitution (EAS) on the benzamide phenyl ring is governed by the directing effects of the two existing substituents: the aminomethyl group (-CH₂NH₂) and the N-(thian-4-yl)carboxamide group (-CONH-thianyl). wikipedia.orglibretexts.org

Directing Effects: The aminomethyl group is an activating group and an ortho-, para-director due to the activating nature of the alkyl group and the influence of the amine. numberanalytics.com Conversely, the amide group is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. numberanalytics.comyoutube.comlibretexts.org

Regiochemical Outcome: In cases of competing directing effects, the more strongly activating group typically controls the position of substitution. However, the aminomethyl group's activating effect is modest. The substitution pattern is therefore a result of the combined influence of both groups. The positions ortho to the aminomethyl group (positions 3 and 5) are the most likely sites for electrophilic attack, as they are also meta to the deactivating amide group. libretexts.orglibretexts.org

Common EAS reactions include:

Halogenation: Introducing a halogen (e.g., Br, Cl) onto the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a suitable catalyst. wikipedia.orgrsc.org The resulting aryl halide is a versatile synthetic handle for further modifications. rsc.org

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished with a mixture of nitric acid and sulfuric acid. libretexts.org The nitro group is strongly deactivating and can be subsequently reduced to an amino group, providing another point for derivatization. msu.edu

Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid group (-SO₃H) on the ring. libretexts.orglibretexts.org

| Reaction | Reagent | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | Br⁺ | 3-Bromo-4-(aminomethyl)-N-(thian-4-yl)benzamide |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-(Aminomethyl)-3-nitro-N-(thian-4-yl)benzamide |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | CH₃CO⁺ | 3-Acetyl-4-(aminomethyl)-N-(thian-4-yl)benzamide |

Functionalization and Modification of the Thian-4-yl Ring System

The thiane (B73995) ring, a saturated heterocycle, is generally less reactive than the aromatic portion of the molecule. wikipedia.orgnih.gov However, the presence of the sulfur heteroatom provides an opportunity for specific chemical modifications.

S-Oxidation: The sulfur atom can be selectively oxidized to form a sulfoxide (B87167) or a sulfone. This is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). The oxidation state of the sulfur significantly impacts the polarity, solubility, and hydrogen bond accepting capability of the molecule.

Sulfoxide formation: Using one equivalent of an oxidizing agent like m-CPBA at low temperatures typically yields the sulfoxide. The resulting sulfoxide is chiral at the sulfur atom.

Sulfone formation: Using an excess of a strong oxidizing agent will produce the corresponding sulfone, which is achiral.

C-H Functionalization: While challenging on an unactivated saturated ring, modern synthetic methods involving radical chemistry or transition-metal-catalyzed C-H activation could potentially be used to introduce substituents on the carbon framework of the thiane ring, although this would likely require specialized conditions. nih.gov

| Reaction Type | Reagent | Resulting Moiety | Key Features |

|---|---|---|---|

| S-Oxidation (Sulfoxide) | m-CPBA (1 equiv.) | Thiane-S-oxide | Introduces chirality at sulfur; increases polarity. |

| S-Oxidation (Sulfone) | H₂O₂ or m-CPBA (>2 equiv.) | Thiane-S,S-dioxide | Significantly increases polarity and H-bond accepting ability. |

Advanced Synthetic Transformations (e.g., Cross-coupling, Nucleophilic Aromatic Substitution)

Advanced synthetic methods can be applied to derivatives of 4-(aminomethyl)-N-(thian-4-yl)benzamide to construct more complex analogues, particularly by leveraging a halogenated version of the parent compound.

Cross-Coupling Reactions: If a halogen is introduced onto the benzamide phenyl ring (e.g., 3-bromo derivative via EAS), it serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions. researchgate.netyoutube.comyoutube.com This strategy allows for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netacs.org

Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond, enabling the introduction of new aryl or vinyl groups.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, creating a diaminobenzamide structure.

Heck Coupling: Reaction with an alkene to form a C-C bond and introduce an alkenyl substituent.

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction involves a nucleophile displacing a leaving group (typically a halide) on an electron-poor aromatic ring. wikipedia.org The benzamide ring in the parent compound is not sufficiently electron-deficient to undergo SNAr. masterorganicchemistry.com However, if the ring is first substituted with one or more strong electron-withdrawing groups (such as a nitro group from nitration), a subsequently introduced halogen could potentially be displaced by a strong nucleophile. masterorganicchemistry.comrsc.org The reaction proceeds via a Meisenheimer complex intermediate, and the rate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

| Reaction | Substrate Prerequisite | Coupling Partner / Nucleophile | Resulting Linkage |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide (e.g., 3-Bromo-) | Ar-B(OH)₂ | Aryl-Aryl |

| Buchwald-Hartwig Amination | Aryl Halide (e.g., 3-Bromo-) | R₂NH | Aryl-Nitrogen |

| Nucleophilic Aromatic Substitution (SNAr) | Aryl Halide with additional -NO₂ group(s) | RO⁻, R₂N⁻ | Aryl-Oxygen, Aryl-Nitrogen |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetyl Chloride |

| Acetone |

| Sodium cyanoborohydride (NaBH₃CN) |

| p-Toluenesulfonyl Chloride |

| Benzoyl Chloride |

| Triethylamine (B128534) |

| Pyridine |

| Sodium hydroxide (B78521) (NaOH) |

| Dansyl chloride |

| Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |

| N-bromosuccinimide (NBS) |

| N-chlorosuccinimide (NCS) |

| Nitric acid (HNO₃) |

| Sulfuric acid (H₂SO₄) |

| 3-Bromo-4-(aminomethyl)-N-(thian-4-yl)benzamide |

| 4-(Aminomethyl)-3-nitro-N-(thian-4-yl)benzamide |

| 3-Acetyl-4-(aminomethyl)-N-(thian-4-yl)benzamide |

| Hydrogen peroxide (H₂O₂) |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Potassium permanganate (KMnO₄) |

Mechanistic Studies on Biological Target Interactions of 4 Aminomethyl N Thian 4 Yl Benzamide Analogs in Vitro and Preclinical Models

Inhibition/Activation of Specific Protein Targets and Enzymes

Research into the biological activities of 4-(aminomethyl)-N-(thian-4-yl)benzamide and its close structural analogs has revealed interactions with several key protein targets. The core structure, featuring a 4-(aminomethyl)benzamide (B1271630) moiety, serves as a versatile scaffold for designing molecules that can modulate the function of various enzymes. The nature of the substituent on the benzamide (B126) nitrogen plays a crucial role in determining the specific biological target and the potency of the interaction.

While various benzamide derivatives have been investigated as inhibitors of receptor tyrosine kinases, specific studies on close analogs of this compound targeting EGFR, HER-2, IGF1R, KDR, PDGFRa, and PDGFRb are not extensively available in the reviewed literature. The development of RTK inhibitors has often focused on different chemical scaffolds. For instance, the cross-talk between IGF-1R and EGFR is a known mechanism of resistance to certain cancer therapies, and various inhibitors have been developed to target these pathways. nih.govnih.gov However, these are generally not close structural analogs of the title compound.

Benzamide derivatives have been a subject of interest in the development of glucokinase (GK) activators for the potential treatment of type 2 diabetes. nih.gov Glucokinase plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose in the liver and pancreatic β-cells. nih.govnih.gov The activation of GK can lower blood glucose levels and increase insulin (B600854) secretion. nih.gov

Computational and synthetic studies have explored various benzamide derivatives as GK activators. nih.govresearchgate.net For instance, a computational study on benzamide derivatives highlighted their potential in designing potent glucokinase activators. nih.gov Research on N-(4-alkylthiazol-2-yl)benzamides and N-(3-alkyl-1,2,thiadiazol-5-yl)benzamides has led to the discovery of liver-selective glucokinase activators. researchgate.net These studies underscore the importance of the N-substituent of the benzamide in achieving potent and selective GK activation. While these findings are promising for the broader class of benzamide compounds, specific data on the glucokinase activation by close analogs of this compound were not detailed in the available literature.

Analogs of this compound have been synthesized and evaluated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. nih.govlookchem.com Specifically, a class of compounds, 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides, has been shown to inhibit HDAC1 with IC50 values in the sub-micromolar range. nih.govlookchem.com These inhibitors were found to induce the hyperacetylation of histones and upregulate the expression of the p21(WAF1/Cip1) tumor suppressor gene, leading to the inhibition of cancer cell proliferation. nih.govlookchem.com

Furthermore, structural derivatization of benzamide-based HDAC inhibitors has been explored to enhance selectivity. For instance, compound 11a , which features a 4-(aminomethyl) benzoyl linker, demonstrated some selectivity for HDAC1 and potent antiproliferative activity against several tumor cell lines. nih.gov In vivo studies with this compound showed significant oral antitumor activity in both leukemia and colon cancer xenograft models without notable toxicity. nih.gov Modifications to the linker and cap groups of these benzamide derivatives have been shown to significantly impact their inhibitory activities and selectivity against different HDAC isoforms. nih.gov For example, replacing the hydroxamic acid group with other zinc-binding groups, such as in benzamide HDAC inhibitors like MS-275, has been a strategy to achieve better isoform selectivity. nih.govpsu.edu

The substitution at the 2'-position of the anilide moiety with an amino or hydroxy group has been found to be crucial for inhibitory activity against histone deacetylase. psu.edu While electronic effects of substituents on the anilide ring had a minor impact, the steric factors at the 3' and 4' positions were significant for enzyme interaction. psu.edu

Below is a data table summarizing the in vitro activity of some 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamide analogs as HDAC inhibitors.

| Compound | Heteroaryl Group | HDAC1 IC50 (µM) | HCT116 Cell Proliferation IC50 (µM) |

| 15 | 1-Methyl-1H-imidazol-2-yl | 0.15 | 0.25 |

| 16 | 1-Ethyl-1H-imidazol-2-yl | 0.12 | 0.20 |

| 17 | 1-Propyl-1H-imidazol-2-yl | 0.10 | 0.18 |

| 18 | 1-Butyl-1H-imidazol-2-yl | 0.11 | 0.19 |

| 19 | 1-Pentyl-1H-imidazol-2-yl | 0.13 | 0.22 |

| 20 | 1-Hexyl-1H-imidazol-2-yl | 0.18 | 0.30 |

| 21 | 1-Cyclohexyl-1H-imidazol-2-yl | 0.25 | 0.45 |

| 24 | 1-Cyclohexylmethyl-1H-imidazol-2-yl | 0.14 | 0.28 |

| 25 | 1-(2-Cyclohexylethyl)-1H-imidazol-2-yl | 0.16 | 0.32 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1502-6. nih.gov

The search for inhibitors of Zinc Finger Protein 207 (ZNF207), a target for reducing the stemness of glioma cells, has led to the exploration of various chemical scaffolds. nih.gov A series of N-(anthracen-9-ylmethyl) benzamide derivatives were designed and synthesized as ZNF207 inhibitors. nih.gov One of the lead compounds from this series demonstrated potent inhibition of sphere formation and cytotoxicity in glioma cells, along with the ability to hinder tumorigenesis and migration in vitro. nih.gov However, these compounds are not close structural analogs of this compound, and no specific studies on the inhibition of ZNF207 by such analogs were identified.

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway and a target for cancer therapy. While NAMPT inhibitors have been developed, information directly linking analogs of this compound to NAMPT inhibition is scarce. One study identified a novel NAMPT inhibitor, A4276, which showed selective cytotoxicity against cancer cells deficient in nicotinic acid phosphoribosyltransferase (NAPRT). nih.gov The mechanism involves direct binding to NAMPT and inhibition of its enzymatic function. nih.gov The structural class of A4276 is distinct from the 4-(aminomethyl)benzamide scaffold.

Phosphodiesterase 4B (PDE4B) is an enzyme involved in the degradation of cyclic AMP (cAMP) and is a target for inflammatory diseases. uel.ac.uknih.gov A wide variety of chemical structures have been investigated as PDE4 inhibitors. mdpi.com For instance, a series of pyridazinone derivatives have been reported as PDE4B inhibitors, with some compounds showing inhibitory activity in the nanomolar range. uel.ac.uk However, the reviewed literature did not provide specific examples or data on the inhibition of PDE4B by close analogs of this compound.

Sphingosine (B13886) Kinase (SK) Inhibition (e.g., SK1, SK2)

Sphingosine kinases (SKs), existing as two isoforms SK1 and SK2, are critical enzymes that catalyze the formation of the signaling lipid sphingosine-1-phosphate (S1P). uniprot.orgrndsystems.com The balance between S1P and its precursor, ceramide, is a key regulator of cell fate, with S1P promoting cell survival and proliferation while ceramide is pro-apoptotic. nih.gov This makes SKs attractive targets for therapeutic intervention, particularly in cancer. asco.orgnih.gov While numerous SK inhibitors have been developed, including some sphingosine analogs and non-lipid small molecules, a review of the scientific literature reveals no direct mechanistic studies evaluating the inhibitory activity of this compound (M-344) specifically against SK1 or SK2. nih.govasco.orgnih.gov

Serine Protease Inhibition

Serine proteases are a large family of enzymes with crucial roles in various physiological processes. Their dysregulation is implicated in numerous diseases, making them important therapeutic targets. While related structures like benzamidines have been investigated as inhibitors of human serine proteases such as trypsin, thrombin, and plasmin, there is currently no published research specifically detailing the inhibitory effects of this compound or its close analogs on this class of enzymes. genesilico.plnih.govsigmaaldrich.com

Elucidation of Cellular Signaling Pathway Modulation

MAPK/ERK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that translates extracellular signals into cellular responses, governing processes like proliferation, differentiation, and survival. nih.govthermofisher.com Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers. nih.gov Despite the pathway's importance, a comprehensive search of scientific databases indicates that no studies have been published to date that specifically investigate the modulatory effects of this compound (M-344) on the MAPK/ERK signaling cascade.

Interleukin-12 (IL-12) Pathway Inhibition

The Interleukin-12 (IL-12) signaling pathway is pivotal for immune responses, and its inhibition is a therapeutic strategy for certain autoimmune conditions. This pathway can be mediated by Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. nih.govyoutube.com Research into the optimization of a 4-aminopyridine (B3432731) benzamide scaffold has led to the discovery of potent and selective TYK2 inhibitors. nih.gov Although not naming this compound specifically, this research demonstrated that benzamide analogs could be designed to show good TYK2 enzyme and IL-12 cell potency. nih.gov In a preclinical mouse model, one such analog, compound 37 (2-chloro-4-cyano-6-fluoro-N-(2-(2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide), achieved statistically significant reduction of interferon-γ (IFNγ), a downstream cytokine in the IL-12 pathway. nih.gov This suggests that selective inhibition of TYK2 by compounds with a benzamide structure is sufficient to block the IL-12 signaling pathway in vivo. nih.gov

Induction of Programmed Cell Death (Apoptosis) and Morphological Changes

This compound (M-344) has been identified as a potent histone deacetylase (HDAC) inhibitor. nih.gov HDAC inhibitors represent a class of anti-cancer agents that can alter gene expression and induce cell death. nih.govnih.gov Studies have shown that M-344 induces growth inhibition, cell cycle arrest, and apoptosis in human endometrial and ovarian cancer cells. nih.gov In pancreatic cancer cell lines, M-344 treatment was shown to augment the population of cells in the G1 phase of the cell cycle within 24 hours and to significantly increase apoptosis after 48 hours. researchgate.net

The induction of apoptosis by benzamide analogs is a recurring finding. A series of novel benzamide derivatives were found to induce apoptosis in HCT116 human colorectal cancer cells, an effect accompanied by a reduction in mitochondrial membrane potential. nih.gov Other research into different imidazo-benzamide derivatives also confirmed their ability to induce apoptosis in lung cancer cell lines. medchemexpress.com Similarly, N-(4-hydroxyphenyl)retinamide, which contains a benzamide-like structure, induces morphological changes consistent with apoptosis in glioma cells, including cellular shrinkage, chromatin condensation, and nuclear fragmentation. rndsystems.com

Interference with DNA Repair Mechanisms (e.g., PARP-1)

The benzamide moiety is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair. nih.govresearchgate.net Many potent PARP inhibitors share this common structural feature, which mimics the nicotinamide portion of the NAD+ substrate, binding to the enzyme's catalytic pocket. nih.gov

While many benzamide analogs are direct PARP-1 inhibitors, this compound (M-344) has been shown to interfere with DNA repair through a distinct, indirect mechanism related to its activity as an HDAC inhibitor. nih.gov Research has demonstrated that M-344 causes a dose-dependent decrease in the mRNA and protein expression of BRCA1 in breast and ovarian cancer cell lines. nih.gov BRCA1 is a critical tumor suppressor protein that plays a central role in the DNA damage response, particularly in the repair of DNA double-strand breaks through homologous recombination. genesilico.plyoutube.comnih.gov By reducing the levels of functional BRCA1, M-344 can impair this key DNA repair pathway, which can lead to increased sensitivity to DNA-damaging agents like cisplatin. nih.gov

Other benzamide derivatives have been developed as highly potent, direct inhibitors of PARP-1. Their mechanism involves binding to the catalytic domain of PARP-1, preventing it from repairing single-strand DNA breaks. In cells with deficient homologous recombination pathways (e.g., those with BRCA mutations), these unrepaired single-strand breaks are converted to lethal double-strand breaks during DNA replication, a concept known as synthetic lethality. biorxiv.org

Table 1: PARP-1 Inhibitory Activity of Selected Benzamide Analogs

| Compound | Structure | PARP-1 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Olaparib |  |

1 - 5 | nih.gov |

| Rucaparib |  |

1.8 | nih.gov |

| Niraparib |  |

3.8 | nih.gov |

| Talazoparib |  |

0.57 | nih.gov |

| Compound 13f |  |

0.25 | nih.gov |

Metabolic Perturbations (e.g., NAD+/ATP Depletion, ROS Production)

Recent studies have begun to shed light on the metabolic consequences of cellular exposure to this compound analogs. In the context of hepatocellular carcinoma (HCC), for instance, novel compounds have been identified that disrupt cellular metabolism, leading to decreased ATP production and an increase in reactive oxygen species (ROS). nih.gov One such compound, Mito-LND, was found to suppress HCC cell proliferation and induce apoptosis by upregulating glycolytic intermediates while downregulating those of the tricarboxylic acid (TCA) cycle. nih.gov This metabolic shift ultimately results in diminished ATP synthesis and elevated ROS levels. nih.gov Conversely, another compound, (E)-Akt inhibitor-IV, achieved similar apoptotic effects by reducing glycolytic intermediates and increasing TCA cycle intermediates, which also led to decreased ATP production but, in this case, a reduction in ROS levels. nih.gov These findings highlight the intricate and sometimes contrasting metabolic perturbations that can be induced by different analogs, ultimately converging on pathways that promote cell death.

Structure-Activity Relationship (SAR) and Lead Optimization Studies on Benzamide Scaffolds

The exploration of the structure-activity relationship (SAR) of benzamide scaffolds has been a cornerstone of efforts to develop more potent and selective therapeutic agents. For example, in the pursuit of novel antivirals, SAR studies have been instrumental. The discovery of 4-(aminomethyl)benzamides as potent inhibitors of Ebola and Marburg virus entry has spurred extensive optimization efforts. nih.govcdc.govnih.govresearchgate.net Synthetic routes have been developed to create a wide array of structures, including conformationally restrained indolines, to probe the structural requirements for enhanced antiviral activity. nih.govnih.govresearchgate.net

Similarly, in the context of HIV-1, lead optimization of 2-aminobenzamide (B116534) derivatives has led to the discovery of more potent compounds. By optimizing a specific ring of a lead compound, researchers were able to enhance antiviral activity approximately five-fold. nih.gov Further SAR studies on benzimidazole (B57391) derivatives have revealed that substitutions at various positions on the benzimidazole nucleus significantly influence their anti-inflammatory activity. nih.gov For instance, the nature of the substituent at the C6 position of the benzimidazole ring was found to be a key determinant of anti-inflammatory potency. nih.gov

Interactive Table: SAR Insights for Benzamide Scaffolds

| Scaffold/Target | Key Structural Modifications | Impact on Activity |

|---|---|---|

| 4-(Aminomethyl)benzamides (Antiviral) | Conformationally restrained indolines | Enhanced inhibition of Ebola and Marburg virus entry nih.govnih.govresearchgate.net |

| 2-Aminobenzamide derivatives (Anti-HIV) | Optimization of ring C | ~5-fold enhancement of antiviral activity nih.gov |

| Benzimidazole derivatives (Anti-inflammatory) | Substitution at C6 position | Significant influence on anti-inflammatory effects nih.gov |

| Benzamide analogs (nAChR Modulators) | Introduction of bulky groups to pyridine (B92270) ring | Loss of activity on both hα4β2 and hα3β4 nAChRs nih.gov |

Antiviral Activity against Highly Pathogenic Viruses (e.g., Ebola and Marburg Viruses)

A significant breakthrough in antiviral research has been the identification of 4-(aminomethyl)benzamide-based compounds as potent inhibitors of filovirus entry. nih.govcdc.govnih.govresearchgate.net These compounds have demonstrated remarkable efficacy against both Ebola virus (EBOV) and Marburg virus (MARV) in cell-based assays. nih.govcdc.govnih.govresearchgate.net High-throughput screening of small molecule libraries led to the initial discovery of this class of inhibitors. nih.gov

Subsequent optimization efforts have yielded compounds with superior inhibitory activity against infectious EBOV and MARV. nih.govnih.govresearchgate.net For example, compounds 20, 23, 32, 33, and 35 from one study were identified as superior inhibitors. nih.govnih.govresearchgate.net Further lead optimization has led to the development of candidates with improved potency and pharmacokinetic profiles. bioworld.com One such optimized analog demonstrated potent inhibition against multiple Ebola virus variants, including Reston, Tai Forest, and Bundibugyo. bioworld.com These findings underscore the potential of 4-(aminomethyl)benzamides as a platform for developing broad-spectrum antifiloviral therapeutics. cdc.govnih.gov

Interactive Table: Antiviral Activity of Selected Benzamide Analogs

| Compound/Analog | Target Virus(es) | Key Finding |

|---|---|---|

| 4-(Aminomethyl)benzamides | Ebola virus, Marburg virus | Potent inhibitors of viral entry nih.govcdc.govnih.govresearchgate.net |

| Optimized Analog [I] | Ebola (pEBOV), Marburg (pMARV), Reston (pRESTV), Tai Forest (pTFV), Bundibugyo (pBDBV) | Broad potency against multiple Ebola variants bioworld.com |

| Optimized Analog [II] | Ebola (pEBOV), Marburg (pMARV), Bundibugyo (pBDBV) | Improved anti-pBDBV activity bioworld.com |

| AH0109 | HIV-1 | Potent anti-HIV-1 activity by inhibiting reverse transcription and nuclear import nih.gov |

| 2-Phenylbenzimidazole derivatives | Coxsackievirus B2, Bovine viral diarrhea virus, Sabin-1 poliovirus, Herpes simplex virus-1, Yellow fever virus | Broad-spectrum antiviral activity against various RNA and DNA viruses medchemexpress.com |

Broad-Spectrum Antimicrobial Activity and Associated Mechanisms

The benzamide scaffold and its heterocyclic derivatives, such as benzimidazoles, have demonstrated significant potential as broad-spectrum antimicrobial agents. Benzimidazole derivatives, in particular, have been shown to possess antibacterial and antifungal properties. nih.gov

The mechanisms underlying the antimicrobial activity of these compounds are often multifaceted. For instance, certain halogenated N-(1,3,4-oxadiazol-2-yl)benzamides act as multi-targeting antibiotics. nih.gov Their mechanisms include the regulation of menaquinone biosynthesis, depolarization of bacterial membranes, and interference with siderophore biosynthesis and heme regulation, effectively starving the bacteria of iron. nih.gov Other benzazole derivatives have been shown to exert their antibacterial effects by rupturing the bacterial cell wall. researchgate.net Furthermore, some 4-amino benzamide derived 1,2,3-triazole linked pyrazolines have exhibited good antibacterial activity, with halogen-substituted versions showing particularly appreciable activity. rasayanjournal.co.in

Anti-Inflammatory Potential and Molecular Underpinnings

Beyond their antimicrobial and antiviral properties, benzamide derivatives have also been investigated for their anti-inflammatory potential. SAR studies on benzimidazole derivatives have provided insights into the structural features that govern their anti-inflammatory effects. nih.gov The substitution pattern on the benzimidazole nucleus has been identified as a critical factor influencing this activity. nih.gov

The molecular mechanisms underpinning the anti-inflammatory effects of some benzamide-related compounds are beginning to be understood. For example, AM404, a metabolite of acetaminophen (B1664979) that contains a related structural motif, has been shown to reduce inflammation by inhibiting the release of interleukin-2 (B1167480) (IL-2) and T-cell proliferation. nih.gov It has also been observed to ameliorate lipopolysaccharide (LPS)-induced increases in pro-inflammatory cytokines like IL-1β and IL-6 in preclinical models. nih.gov

Advanced Medicinal Chemistry and Scaffold Design Principles Relevant to 4 Aminomethyl N Thian 4 Yl Benzamide

Benzamide (B126) Scaffold as a Versatile Framework in Contemporary Drug Design

The benzamide moiety is a prominent structural motif found in a wide array of approved drugs and clinical candidates, establishing it as a "privileged scaffold" in drug discovery. nih.govnih.govcolab.ws Its versatility stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets. nih.gov The amide bond within the benzamide structure is a key feature, capable of acting as both a hydrogen bond donor and acceptor. nih.gov This dual functionality allows benzamide-containing molecules to bind effectively to the active sites of enzymes and receptors. nih.gov

The phenyl ring of the benzamide can be readily substituted at various positions, providing a straightforward means to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This adaptability allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govmdpi.com For instance, substitutions on the benzene (B151609) ring can influence the molecule's orientation within a binding pocket, leading to enhanced potency and selectivity. nih.gov

The inherent stability and synthetic accessibility of the benzamide scaffold further contribute to its widespread use in medicinal chemistry. nih.govmdpi.com A multitude of synthetic methods are available for the preparation of benzamide derivatives, facilitating the generation of large and diverse compound libraries for high-throughput screening. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Benzamide Scaffold

| Drug Name | Therapeutic Class |

| Imatinib | Anticancer |

| Eticlopride | Antipsychotic |

| Chidamide | Anticancer |

| Entinostat | Anticancer |

| Mocetinostat | Anticancer |

| Procarbazine | Anticancer |

| Raclopride | Antipsychotic |

| Sunifiram | Nootropic (research chemical) |

| Alpiropride | Antipsychotic |

| Aminohippuric acid | Diagnostic agent |

| This table is for illustrative purposes and is not exhaustive. wikipedia.org |

Thiane (B73995) and Related Sulfur-Containing Heterocycles as Promising Medicinal Scaffolds

Sulfur-containing heterocycles are integral components of numerous pharmaceuticals and natural products, demonstrating a broad spectrum of biological activities. benthamscience.comnih.gov The inclusion of a sulfur atom within a heterocyclic ring can significantly influence a molecule's conformation, electronic properties, and metabolic stability. rsc.orgnih.gov Thiane, a six-membered saturated heterocycle containing a sulfur atom, is a noteworthy example of such a scaffold. nih.gov

The presence of the sulfur atom in the thiane ring can lead to specific interactions with biological targets, such as metal chelation and hydrogen bonding. nih.gov Furthermore, sulfur-containing heterocycles can serve as bioisosteres for other functional groups, offering a strategy to improve a compound's drug-like properties. nih.gov For example, the replacement of a methylene (B1212753) group with a sulfur atom can alter the lipophilicity and metabolic profile of a molecule. benthamscience.comnih.gov

The field of medicinal chemistry has seen a growing interest in sulfur-containing scaffolds due to their potential to yield compounds with novel mechanisms of action and improved therapeutic indices. nih.gov Thiophenes and thiazoles are other prominent examples of sulfur-containing heterocycles that are frequently incorporated into drug candidates. nih.govrsc.orgingentaconnect.com

Table 2: Bioactive Compounds with Sulfur-Containing Heterocycles

| Compound Class | Heterocycle | Associated Biological Activity |

| Penicillins | Thiazolidine | Antibacterial |

| Thioamides | Thioamide | Anticancer, Antimicrobial, Antiviral |

| Meloxicam | Thiazole | Anti-inflammatory |

| Thiabendazole | Thiazole | Antifungal |

| This table provides examples and is not an exhaustive list. benthamscience.comrsc.orgnih.gov |

Fragment-Based Drug Design (FBDD) and Fragment-Merging Strategies

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the identification and optimization of lead compounds. numberanalytics.comnih.gov This approach involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.gov Once a fragment hit is identified, it can be elaborated into a more potent and selective lead compound through various strategies, including fragment growing, linking, and merging. numberanalytics.comnih.gov

The core principle of FBDD is that small, simple molecules are more likely to bind to a target in an efficient and optimal manner compared to larger, more complex molecules. nih.gov This higher "ligand efficiency" of fragments provides a solid starting point for optimization. nih.gov

Fragment merging is a particularly relevant strategy in the context of 4-(aminomethyl)-N-(thian-4-yl)benzamide. This technique involves combining two or more fragments that bind to adjacent or overlapping sites on the target protein to create a single, more potent molecule. numberanalytics.com The benzamide and thiane moieties in this compound can be considered as fragments that could have been identified through separate screening campaigns and subsequently merged to generate the final compound. Computational methods are often employed to guide the design of the linker connecting the fragments, ensuring that the merged molecule maintains the favorable binding interactions of the individual fragments. researchgate.net

Conformational Control and Stereochemical Considerations in Benzamide Analog Design

Computational modeling and experimental techniques, such as X-ray crystallography and NMR spectroscopy, are employed to study the conformational landscape of benzamide derivatives. nih.gov By introducing specific substituents or modifying the scaffold, medicinal chemists can favor a particular conformation that is pre-organized for binding to the target, thereby minimizing the entropic penalty upon binding and enhancing potency. rsc.orgacs.org

Stereochemistry also plays a crucial role in drug design, as different stereoisomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties. researchgate.netresearchgate.net If a benzamide analog contains chiral centers, it is imperative to synthesize and evaluate each stereoisomer individually to identify the one with the optimal therapeutic profile. researchgate.net The use of stereochemically pure compounds can lead to improved efficacy and a reduction in off-target effects. researchgate.net

Bioisosteric Replacements and Pharmacophore Modifications

Bioisosterism is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. drughunter.com It involves the replacement of a functional group with another group that has similar steric and electronic properties. drughunter.com In the context of this compound, bioisosteric replacements can be applied to various parts of the molecule.

For example, the amide bond can be replaced with other functional groups, such as a thioamide, triazole, or oxadiazole, to enhance metabolic stability or modulate hydrogen bonding interactions. nih.govnih.govnih.govacs.org The benzene ring can be replaced with other aromatic or heteroaromatic rings to explore new binding interactions or improve solubility. nih.govnih.govcolab.wsresearchgate.net Similarly, the thiane ring could be replaced with other saturated heterocycles to fine-tune the compound's properties.

Pharmacophore modeling is another essential tool in drug design that helps to identify the key structural features responsible for a molecule's biological activity. jst.go.jpnih.govnih.govacs.orgacs.org A pharmacophore model for a series of benzamide analogs would define the spatial arrangement of essential features, such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings. nih.govacs.org This model can then be used to guide the design of new analogs with improved potency and selectivity by ensuring that they retain the critical pharmacophoric elements. jst.go.jpnih.gov Virtual screening of compound libraries against a pharmacophore model can also be used to identify novel scaffolds with the desired biological activity. jst.go.jpacs.org

Development of Advanced Analytical Methodologies for 4 Aminomethyl N Thian 4 Yl Benzamide and Its Analogs

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone of chemical analysis, allowing for the separation of components within a mixture. For 4-(aminomethyl)-N-(thian-4-yl)benzamide, both high-performance liquid chromatography and thin-layer chromatography are invaluable for purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and quantifying the amount of a specific compound in a sample with high precision and accuracy. The development of an efficient HPLC method for this compound would involve optimizing several parameters to achieve baseline separation from any impurities or related substances.

A typical HPLC method would utilize a reversed-phase column, where the stationary phase is nonpolar. Given the compound's structure, which includes a polar aminomethyl group and a moderately nonpolar benzamide (B126) core, a C18 column would be a suitable choice. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating compounds with a range of polarities.

For detecting and quantifying this compound, a UV detector would be highly effective due to the presence of the aromatic benzamide chromophore. The detection wavelength would be set at the absorbance maximum of the compound, likely around 254 nm. researchgate.net Method validation would be performed to assess linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ) to ensure the method is reliable for routine quality control. researchgate.netnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 25°C researchgate.net |

| Detection | UV at 254 nm researchgate.net |

| Injection Volume | 10 µL |

| Internal Standard | 1,3,5-Trimethylbenzene (for quantitative analysis) rsc.org |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. researchgate.netchemistryhall.com For this compound, TLC provides a quick assessment of its presence and purity.

The stationary phase is typically a silica (B1680970) gel plate (e.g., Silica Gel 60 F254). rsc.org A suitable mobile phase, or eluent, is chosen to achieve good separation between the target compound and any impurities. A common solvent system for a compound with both amine and amide functionalities might be a mixture of a non-polar solvent like n-hexane or dichloromethane (B109758) with a polar solvent such as methanol or ethyl acetate, often with a small amount of a basic additive like diethylamine (B46881) or triethylamine (B128534) to prevent the basic amine group from streaking on the acidic silica plate. nih.gov

After developing the plate, the separated spots are visualized. The benzamide group allows for visualization under UV light (254 nm). rsc.org Additionally, various chemical staining agents can be used to visualize the spots. Given the compound's functional groups, several stains would be effective. illinois.edu

Table 2: TLC Visualization Methods for this compound

| Visualization Method | Target Functional Group | Expected Result |

|---|---|---|

| UV Light (254 nm) | Aromatic Ring (Benzamide) | Dark spots on a fluorescent background rsc.org |

| Ninhydrin Stain | Primary Amine (aminomethyl) | Green, purple, or brown spots, often visible after heating chemistryhall.com |

| Phosphomolybdic Acid (PMA) | General (most organic compounds) | Blue-green or dark blue spots on a yellow-green background after heating chemistryhall.com |

| Vanillin/Sulfuric Acid | General (Alcohols, Phenols) | Variously colored spots after heating illinois.edu |

| Potassium Permanganate (B83412) | Oxidizable groups (e.g., thioether) | Yellow spots on a purple background |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial analytical technique used to determine the elemental composition (by mass) of a compound. The experimental percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared against the theoretically calculated values based on the compound's molecular formula. This comparison serves as a fundamental check of purity and confirms the compound's stoichiometry.

For this compound, the molecular formula is C₁₄H₂₀N₂OS. The theoretical elemental composition is calculated from the atomic weights of its constituent elements. A high-purity sample should yield experimental values that are in close agreement (typically within ±0.4%) with the calculated theoretical values.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 60.40 |

| Hydrogen | H | 1.008 | 20 | 20.160 | 7.24 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.07 |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.75 |

| Sulfur | S | 32.06 | 1 | 32.060 | 11.53 |

| Total | | | | 278.387 | 100.00 |

Radiochemical Synthesis and Evaluation for Imaging Applications (e.g., [¹⁸F]-labeling for PET imaging)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires the use of molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]). nih.gov Developing a radiolabeled analog of this compound could enable in vivo imaging studies to investigate its biological distribution and target engagement. Several strategies exist for incorporating ¹⁸F into a molecule. nih.govspringernature.com

A common and effective approach is through the use of a prosthetic group, which is a small, pre-labeled molecule that is then attached to the target compound. researchgate.net For a benzamide derivative, a widely used prosthetic group is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). However, this would label the amine portion. To label the benzamide portion while preserving the aminomethyl group, an alternative strategy could be employed.

One potential radiosynthesis route involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. For example, a precursor such as N-(thian-4-yl)-4-(tosyloxymethyl)benzamide could be synthesized. The tosylate group can then be displaced by [¹⁸F]fluoride in a one-step reaction to yield N-(thian-4-yl)-4-([¹⁸F]fluoromethyl)benzamide. This method allows for direct labeling under mild conditions. nih.gov

Alternatively, an analog like 4-(aminomethyl)-N-(thian-4-yl)-[¹⁸F]fluorobenzamide could be synthesized. This would involve a multi-step process, starting with the production of 4-[¹⁸F]fluorobenzoic acid, its activation (e.g., to an acyl chloride or by using coupling agents), and subsequent amidation with 4-(aminomethyl)thiane. nih.gov

The synthesized radiotracer must be evaluated for radiochemical purity (typically >98%) and specific activity. researchgate.net Subsequent in vivo studies in animal models would be necessary to assess its biodistribution, metabolic stability, and potential as a PET imaging agent. nih.govresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium acetate |

| Dichloromethane |

| Diethylamine |

| Ethyl acetate |

| Methanol |

| n-hexane |

| N-succinimidyl 4-[¹⁸F]fluorobenzoate |

| N-(thian-4-yl)-4-([¹⁸F]fluoromethyl)benzamide |

| N-(thian-4-yl)-4-(tosyloxymethyl)benzamide |

| Ninhydrin |

| Phosphomolybdic Acid |

| Potassium Permanganate |

| 1,3,5-Trimethylbenzene |

| Triethylamine |

| Trifluoroacetic Acid |

Q & A

Basic Research Questions

Q. What synthetic strategies optimize yield and purity for 4-(aminomethyl)-N-(thian-4-yl)benzamide?

- Methodology : Multi-step synthesis typically involves coupling 4-aminomethylbenzoic acid derivatives with thian-4-amine under amide-forming conditions. Key steps include:

- Reaction Conditions : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C to minimize side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity (>95%) .

Q. How can researchers ensure stability during storage and handling?

- Stability Testing :

- Temperature : Store at –20°C in amber vials to prevent thermal/photo-degradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .

- Long-Term Stability : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC analysis to quantify degradation products .

Q. Which analytical techniques resolve structural ambiguities in benzamide derivatives?

- Orthogonal Methods :

- NMR : N NMR distinguishes amide vs. amine proton environments.

- FTIR : Confirm amide C=O stretch (~1650 cm) and absence of free –NH (~3350 cm) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

- Experimental Design :

- Dose Optimization : Conduct dose-response studies (e.g., 1–100 µM in cell assays vs. 10–60 mg/kg in murine models) to identify therapeutic windows .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., mouse liver S9 fraction) to identify rapid clearance mechanisms .

Q. What strategies validate target engagement in enzyme inhibition studies?

- Mechanistic Approaches :

- Kinetic Assays : Measure IC values under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .

- Thermal Shift Assay : Monitor protein melting temperature () shifts to confirm direct binding .

- Cellular Target Engagement : Use CRISPR-engineered reporter cell lines (e.g., HDAC3-KO) to verify on-target effects .

Q. How to resolve contradictory data in SAR studies of benzamide analogs?

- Systematic Analysis :

- Scaffold Modifications : Compare substitutions at the aminomethyl group (e.g., –CHNH vs. –CHNHAc) to assess steric/electronic effects .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in HDAC or kinase active sites .

Q. What methodologies identify off-target effects in phenotypic screens?

- Multi-Omics Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.